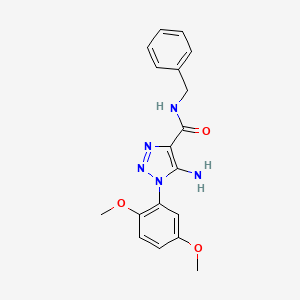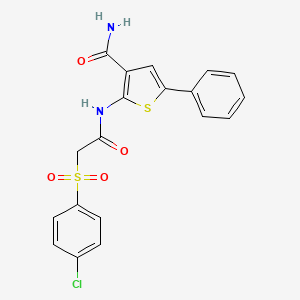![molecular formula C16H15FO5S B2962687 1-(3,4-Dimethoxyphenyl)-2-[(2-fluorophenyl)sulfonyl]ethanone CAS No. 1987112-32-2](/img/structure/B2962687.png)
1-(3,4-Dimethoxyphenyl)-2-[(2-fluorophenyl)sulfonyl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dimethoxyphenyl)-2-[(2-fluorophenyl)sulfonyl]ethanone is a synthetic organic compound that belongs to the class of sulfonyl ketones These compounds are characterized by the presence of a sulfonyl group attached to a ketone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxyphenyl)-2-[(2-fluorophenyl)sulfonyl]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 2-fluorobenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.
Procedure: The 3,4-dimethoxybenzaldehyde is first converted to the corresponding alcohol, which is then reacted with 2-fluorobenzenesulfonyl chloride to form the sulfonyl ketone.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency.
化学反应分析
Types of Reactions
1-(3,4-Dimethoxyphenyl)-2-[(2-fluorophenyl)sulfonyl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy and fluorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 1-(3,4-Dimethoxyphenyl)-2-[(2-fluorophenyl)sulfonyl]ethanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group may play a key role in binding to these targets, while the methoxy and fluorophenyl groups can influence the compound’s overall activity and selectivity.
相似化合物的比较
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-2-[(2-chlorophenyl)sulfonyl]ethanone
- 1-(3,4-Dimethoxyphenyl)-2-[(2-bromophenyl)sulfonyl]ethanone
- 1-(3,4-Dimethoxyphenyl)-2-[(2-iodophenyl)sulfonyl]ethanone
Uniqueness
1-(3,4-Dimethoxyphenyl)-2-[(2-fluorophenyl)sulfonyl]ethanone is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties compared to its chloro, bromo, and iodo analogs. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets.
属性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)sulfonylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO5S/c1-21-14-8-7-11(9-15(14)22-2)13(18)10-23(19,20)16-6-4-3-5-12(16)17/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVDXVGBILRNEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CS(=O)(=O)C2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1'-(2-bromobenzoyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one](/img/structure/B2962604.png)


![N-{6-oxo-4H,5H,6H-cyclopenta[b]thiophen-4-yl}cyclohexanecarboxamide](/img/structure/B2962614.png)

![1-[5-Bromo-2-(difluoromethoxy)phenyl]ethan-1-one](/img/structure/B2962616.png)
![4-[(Tert-butoxy)methyl]aniline](/img/structure/B2962619.png)


![5-chloro-2-{[1-(3-fluoro-4-methylbenzoyl)piperidin-3-yl]oxy}pyrimidine](/img/structure/B2962622.png)


![N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-butoxybenzene-1-sulfonamide](/img/structure/B2962626.png)

